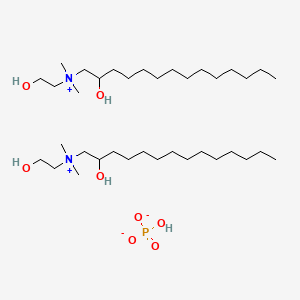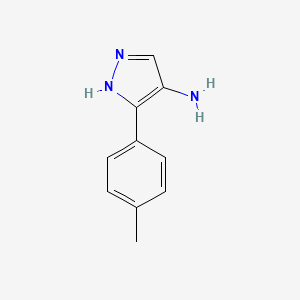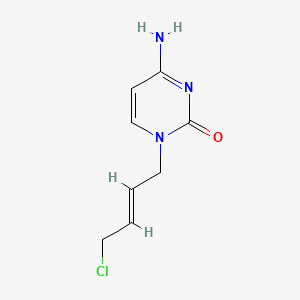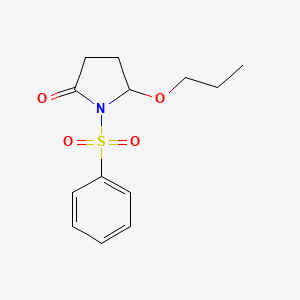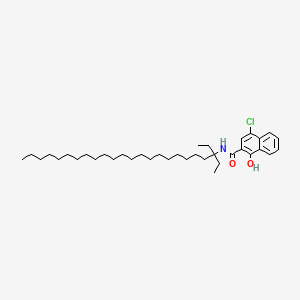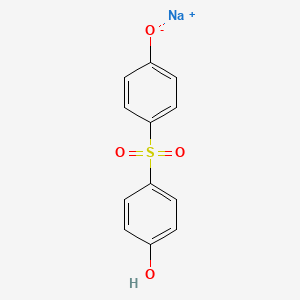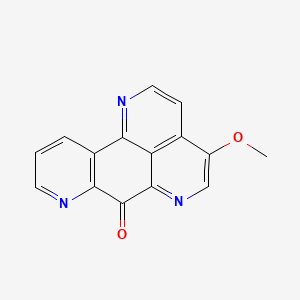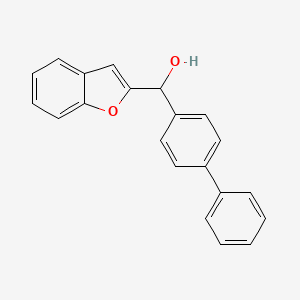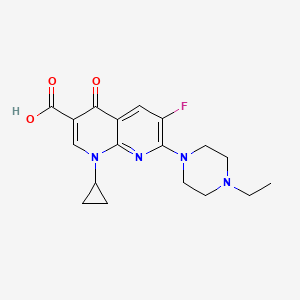
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate is a heterocyclic organic compound with the molecular formula C36H68O11 and a molecular weight of 676.918520 g/mol . This compound is known for its complex structure, which includes multiple ether linkages and a but-2-ene-1,4-dioate moiety. It is primarily used in experimental and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate typically involves the stepwise addition of ethylene oxide to a long-chain alcohol, followed by esterification with maleic anhydride. The reaction conditions often require the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-1,4-dioate moiety to a single bond, forming butane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether linkages and esterification reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of long-chain ethers with biological membranes.
Medicine: Research into its potential therapeutic applications, including its role as a drug delivery agent, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain ether structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the but-2-ene-1,4-dioate moiety can participate in various biochemical reactions, influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,6,9,12,15,18,21-Heptaoxatricosan-1-ol): This compound has a similar ether linkage structure but lacks the but-2-ene-1,4-dioate moiety.
23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: This compound includes a bromine atom, making it more reactive in substitution reactions.
Uniqueness
(3,6,9,12,15,18,21-Heptoxanonatriacontyl) hydrogen but-2-ene-1,4-dioate is unique due to its combination of long-chain ether linkages and the but-2-ene-1,4-dioate moiety. This structure provides it with distinct chemical and physical properties, making it valuable for a wide range of research applications .
Eigenschaften
CAS-Nummer |
94158-39-1 |
|---|---|
Molekularformel |
C36H68O11 |
Molekulargewicht |
676.9 g/mol |
IUPAC-Name |
(E)-4-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C36H68O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-45-31-32-46-33-34-47-36(39)19-18-35(37)38/h18-19H,2-17,20-34H2,1H3,(H,37,38)/b19-18+ |
InChI-Schlüssel |
LFTOSWHCXZSBCJ-VHEBQXMUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


